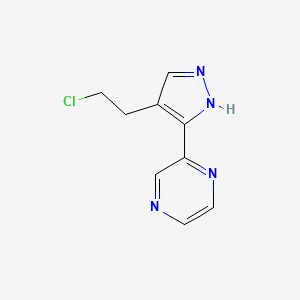

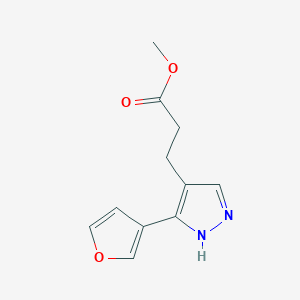

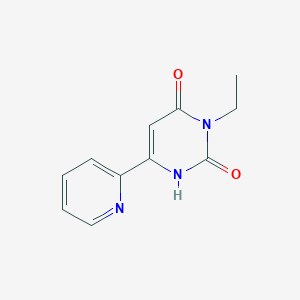

2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine

Übersicht

Beschreibung

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with a point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often modified with alkyl chains and six-membered heterocyclic rings . The structures of these compounds are usually confirmed by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives often include Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

Pyrazine is a deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor . It is less basic than pyridine, pyridazine, and pyrimidine .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study detailed the synthesis of pyrazolyl thiazole derivatives, including compounds with a pyrazine moiety, emphasizing a simple method using microwave irradiation. This approach highlights the versatile synthetic routes available for creating pyrazine derivatives with potential applications in medicinal chemistry and material science (Jothikrishnan, Narasimhan, & Shafi, 2010).

Another study presented the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines, leading to various pyrazole derivatives. This research underlines the chemical versatility of pyrazine derivatives and their potential in synthesizing novel organic compounds (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Catalytic Applications

- Research on Ru(arene) complexes with bispyrazolylazines, including pyrazine derivatives, showed their effectiveness in catalytic hydrogen transfer of ketones. This suggests a promising application of pyrazine derivatives in catalysis, potentially improving the efficiency of various chemical processes (Soriano, Jalón, Manzano, & Maestro, 2009).

Biological and Medicinal Applications

The synthesis and evaluation of pyrazoline and pyrazole derivatives, including those with pyrazine moieties, have been extensively studied for their antimicrobial and antifungal activities. Such studies underscore the potential of pyrazine derivatives in the development of new pharmaceuticals (Kitawat & Singh, 2014).

Another important area of research is the development of pyrazole derivatives as potential anticonvulsant agents, highlighting the role of pyrazine derivatives in the synthesis of new compounds with significant neurological activity (Bhandari, Tripathi, & Saraf, 2013).

Material Science Applications

- The synthesis of silver(I) complexes of CH2[CH(pz4Et)2]2 containing pyrazine derivatives showcases the use of these compounds in material science, particularly in the development of new materials with unique electronic or catalytic properties (Reger, Gardinier, Grattan, Smith, & Smith, 2003).

Safety and Hazards

The safety data sheets of similar compounds, such as 2-Chloroethyl chloroformate and Bis(2-chloroethyl)amine hydrochloride , indicate that these compounds can be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . They are also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Zukünftige Richtungen

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Pyrrolopyrazine derivatives, which include the 2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyrazine, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on its specific structure and functional groups .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biochemical processes in which they are involved .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound affects multiple pathways . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others .

Pharmacokinetics

For instance, its solubility in water and lipids will affect its absorption and distribution, while its chemical structure will influence its metabolism and excretion .

Result of Action

Based on the reported biological activities of pyrrolopyrazine derivatives, the compound may have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression . These effects can lead to changes in cellular functions and behaviors, potentially contributing to the compound’s therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For instance, the compound’s stability and reactivity can be affected by the pH and temperature, while its efficacy can be influenced by the presence of other molecules that compete for the same targets .

Eigenschaften

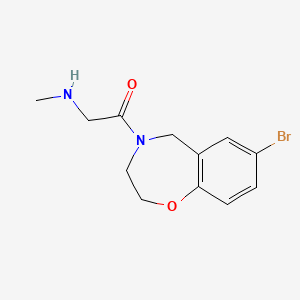

IUPAC Name |

2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-2-1-7-5-13-14-9(7)8-6-11-3-4-12-8/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWLXCXSGCLQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)

![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)